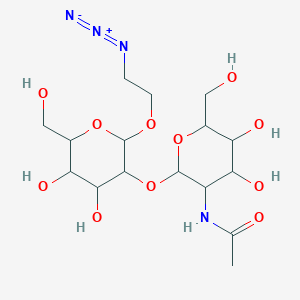

GlcNAc beta(1-2)Man-alpha-ethylazide

Description

Contextualizing Synthetic Oligosaccharides in Glycoconjugate Research

Glycoconjugates, which are proteins and lipids modified with carbohydrates, are central to a vast array of biological processes, from cell-cell recognition and signaling to immune responses. The carbohydrate portions of these molecules, known as glycans, are notoriously difficult to study due to their complex and heterogeneous nature. Isolating pure glycans from natural sources is often a formidable challenge. nih.gov

Synthetic oligosaccharides offer a powerful solution to this problem. nih.gov Through chemical and chemoenzymatic synthesis, researchers can obtain structurally defined glycans in sufficient quantities for detailed study. nih.gov These synthetic molecules serve as invaluable probes for investigating the interactions of glycans with binding partners like lectins and antibodies, and as substrates for glycosylating enzymes. nih.gov Furthermore, the ability to introduce specific chemical modifications, such as the ethylazide group in GlcNAc beta(1-2)Man-alpha-ethylazide, allows for the tracking and manipulation of these molecules in complex biological systems.

Structural Significance of the GlcNAc beta(1-2)Man Motif in Glycobiology

The GlcNAc beta(1-2)Man motif is a fundamental structural element in the biosynthesis of hybrid and complex N-glycans, which are a major class of glycans attached to proteins. The formation of this disaccharide unit is a critical branching point in the N-glycan processing pathway that occurs in the Golgi apparatus. mdpi.com

This crucial step is catalyzed by the enzyme N-acetylglucosaminyltransferase I (GnT I), which transfers an N-acetylglucosamine (GlcNAc) residue to a mannose (Man) residue on the growing glycan chain. nih.gov The action of GnT I is a prerequisite for the subsequent action of other enzymes that create the diverse and complex structures of mature N-glycans. nih.gov

The biological importance of the GlcNAc beta(1-2)Man motif is underscored by the severe consequences of its absence. Studies in mice have shown that a lack of a functional GnT I gene is embryonically lethal, highlighting the essential role of this motif in mammalian development. A related enzyme, GnT I.2, synthesizes the same linkage on O-mannosyl glycans, and mutations in the gene encoding this enzyme lead to congenital muscular dystrophy in humans. These findings firmly establish the GlcNAc beta(1-2)Man moiety as a critical component of functional glycoconjugates.

Structure

2D Structure

Properties

IUPAC Name |

N-[2-[2-(2-azidoethoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N4O11/c1-6(23)19-9-12(26)10(24)7(4-21)29-15(9)31-14-13(27)11(25)8(5-22)30-16(14)28-3-2-18-20-17/h7-16,21-22,24-27H,2-5H2,1H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBRNUJPGYGVRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2OCCN=[N+]=[N-])CO)O)O)CO)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N4O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Glcnac Beta 1 2 Man Alpha Ethylazide and Analogs

Chemo-Enzymatic Synthesis Approaches

The core principle of the chemo-enzymatic synthesis of GlcNAc beta(1-2)Man-alpha-ethylazide involves two key stages. First, a mannose acceptor is chemically modified to introduce the alpha-ethylazide group at the anomeric position. This azide (B81097) moiety serves as a chemical handle for subsequent "click" chemistry or other ligation reactions. The second and crucial stage is the enzymatic transfer of an N-acetylglucosamine (GlcNAc) residue from an activated sugar donor to the mannose acceptor, thereby forming the specific β(1-2) glycosidic linkage.

Enzymatic Formation of the GlcNAc beta(1-2)Man Disaccharide Core

The creation of the precise GlcNAc β(1-2)Man linkage is accomplished by leveraging the specificity of select glycosyltransferases or by reversing the hydrolytic action of glycosidases.

N-acetylglucosaminyltransferase I (GnT I) is a pivotal enzyme in the mammalian N-glycan biosynthesis pathway. nih.gov Its natural function is to catalyze the transfer of a GlcNAc residue from the activated donor, Uridine Diphosphate-N-acetylglucosamine (UDP-GlcNAc), to the terminal mannose of an oligomannose precursor. nih.gov This catalytic activity is harnessed in vitro to form the GlcNAcβ1-2Man linkage with high fidelity. In this synthetic context, the chemically prepared Man-alpha-ethylazide serves as the acceptor substrate for GnT I. The enzyme specifically targets the 2-hydroxyl group of the mannose acceptor, ensuring the exclusive formation of the β(1-2) bond.

| Feature | Description |

| Enzyme | UDP-GlcNAc:alpha-3-D-mannoside beta-1,2-N-acetylglucosaminyltransferase I (GnT I) |

| Donor Substrate | UDP-GlcNAc |

| Acceptor Substrate | Mannose derivative (e.g., Man-alpha-ethylazide) |

| Linkage Formed | β(1-2) |

| Key Advantage | High stereo- and regioselectivity, mimicking the natural biosynthetic pathway. |

A homolog of GnT I, known as GnT I.2 (also referred to as Protein O-linked-mannose beta-1,2-N-acetylglucosaminyltransferase 1 or POMGNT1), has also been identified. uniprot.orgnih.govhmdb.ca This enzyme exhibits similar catalytic activity, transferring GlcNAc from UDP-GlcNAc to α-linked terminal mannose residues to form a β(1-2) linkage. nih.gov While GnT I is primarily associated with N-glycan synthesis, GnT I.2 is suggested to be responsible for the synthesis of the GlcNAc(beta1-2)Man(alpha1-)O-Ser/Thr moiety on O-mannosylated proteins, such as alpha-dystroglycan. nih.govhmdb.ca Its substrate specificity makes it a potential biocatalyst for the synthesis of the GlcNAc beta(1-2)Man core, demonstrating a preference for certain mannosyl-peptide structures but also acting on simpler mannosides. nih.gov The enzyme shows a strong requirement for a bivalent cation, typically Mn²⁺, for its activity. researchgate.net

In an alternative to glycosyltransferases, glycoside hydrolases (GHs) can be employed to synthesize glycosidic bonds under specific conditions that favor synthesis over hydrolysis. mdpi.com β-N-acetylglucosaminidases, which normally cleave terminal GlcNAc residues, can catalyze transglycosylation or reverse hydrolysis reactions. mdpi.comnih.gov In a transglycosylation reaction, an activated GlcNAc donor (e.g., p-nitrophenyl-β-D-GlcNAc) is used. The enzyme cleaves the donor and transfers the resulting GlcNAc moiety to an acceptor, in this case, the Man-alpha-ethylazide. To drive the reaction toward synthesis, high concentrations of the acceptor are typically used. mdpi.com Studies have successfully demonstrated the synthesis of GlcNAc beta 1-2Man using β-N-acetylglucosaminidases from sources such as jack beans and Bacillus circulans. nih.gov

| Method | Donor Substrate | Acceptor Substrate | Enzyme Source Example | Key Condition |

| Transglycosylation | p-nitrophenyl-β-D-GlcNAc | Man-alpha-ethylazide | Bacillus circulans | High acceptor concentration |

| Reverse Hydrolysis | GlcNAc | Man-alpha-ethylazide | Jack Bean | High substrate concentrations |

Preparation of Activated Nucleotide Sugar Donors (e.g., UDP-GlcNAc)

The use of glycosyltransferases like GnT I necessitates a reliable supply of the activated sugar donor, UDP-GlcNAc. While commercially available, its enzymatic synthesis provides a cost-effective and scalable alternative for large-scale production.

A highly efficient, two-enzyme, one-pot system is commonly used for the preparative-scale synthesis of UDP-GlcNAc from N-acetylglucosamine. nih.govresearchgate.net This cascade involves two key enzymes:

N-acetylhexosamine 1-kinase (NahK): This kinase catalyzes the first step, phosphorylating GlcNAc at the anomeric position using adenosine triphosphate (ATP) as the phosphate donor, yielding GlcNAc-1-phosphate (GlcNAc-1-P). nih.gov

N-acetylglucosamine Uridyltransferase (GlmU): This pyrophosphorylase then catalyzes the reaction between GlcNAc-1-P and uridine triphosphate (UTP) to produce UDP-GlcNAc and pyrophosphate. nih.govrsc.org

This two-step enzymatic route can be performed concurrently in a single reaction vessel, achieving high conversion yields and simplifying the production of the essential sugar nucleotide donor required for the subsequent glycosylation step. nih.govnih.gov

Strategic Integration of the Ethylazide Moiety

The ethylazide group serves as a versatile chemical handle, most notably for "click" chemistry reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Its integration into the target disaccharide is strategically planned at the monosaccharide stage. The most common and effective strategy involves the use of 2-azidoethanol as a glycosyl acceptor in a glycosylation reaction with a suitably protected mannose donor. This approach directly installs the complete alpha-ethylazide aglycon at the anomeric position of the mannose core.

The stereoselectivity of this glycosylation is paramount, as the α-anomer is required. One established method begins with a fully acetylated mannose precursor, such as penta-O-acetyl mannose. This donor is activated with a Lewis acid, for example, boron trifluoride diethyl etherate, and reacts with an alcohol acceptor. A two-step process has been documented where 2-chloroethanol is first used as the acceptor to form the 2-chloroethyl α-D-mannopyranoside, which is subsequently converted to the desired 2-azidoethyl α-D-mannopyranoside by nucleophilic substitution with sodium azide. researchgate.net

Alternatively, direct glycosylation with 2-azidoethanol can be employed. The outcome of these reactions is governed by the protecting groups on the mannosyl donor and the reaction conditions. The presence of a participating group (e.g., acetate) at the C-2 position of the mannose donor would typically favor the formation of the 1,2-trans product (α-anomer for mannose) through neighboring group participation, thus ensuring the desired stereochemistry.

De Novo Chemical Synthesis Strategies

The assembly of the GlcNAc-Man disaccharide from monosaccharide building blocks is a complex process that hinges on achieving high regio- and stereoselectivity in the key glycosylation step, strategic functionalization, and the harmonious interplay of various protecting groups.

Glycosylation Reactions for Regio- and Stereoselective beta(1-2) Linkage Formation

The formation of a β-mannosidic linkage is one of the most significant challenges in synthetic carbohydrate chemistry. rsc.org This difficulty arises because the direct glycosylation of a mannosyl donor is disfavored due to the steric hindrance of the axial C-2 substituent and the anomeric effect, which thermodynamically favors the formation of the α-glycoside. To overcome this, several specialized methods have been developed.

A highly successful strategy for direct β-mannosylation involves the activation of mannosyl donors that possess a non-participating protecting group at the C-2 position (e.g., a benzyl ether) and a conformationally rigidifying 4,6-O-benzylidene acetal. The "sulfoxide method," pioneered by Crich and others, is a prominent example. In this approach, a phenyl thiomannoside is oxidized to the corresponding sulfoxide. Activation with triflic anhydride (Tf₂O) at low temperatures generates a highly reactive α-mannosyl triflate intermediate. This intermediate is then susceptible to an SN2-like displacement by the acceptor's hydroxyl group (in this case, the C-2 hydroxyl of the 2-azidoethyl α-D-mannopyranoside acceptor), resulting in the formation of the desired β-linkage with high stereoselectivity. researchgate.net

Enzymatic synthesis provides an alternative route. The reverse hydrolysis activity of enzymes such as β-N-acetylglucosaminidase from sources like Bacillus circulans has been utilized to synthesize the GlcNAc β(1-2)Man disaccharide. nih.gov While offering perfect stereoselectivity, chemoenzymatic approaches may have limitations regarding substrate scope and scale.

| Donor | Acceptor | Activation Conditions | Product | Yield | α:β Ratio | Reference |

| Phenyl 4,6-O-benzylidene-β-D-mannopyranosyl sulfoxide | 2-Azidoethanol | Tf₂O, DTBMP, CH₂Cl₂ | 2-Azidoethyl 4,6-O-benzylidene-β-D-mannopyranoside | High | β-selective | researchgate.net |

| GlcNAc | Mannose | β-N-acetylglucosaminidase (Bacillus circulans) | GlcNAc β(1-2)Man | - | β-only | nih.gov |

Functionalization with Alpha-Ethylazide for Subsequent Derivatization

The functionalization of the mannose unit with the alpha-ethylazide group is achieved, as previously discussed, through the glycosylation of a mannosyl donor with 2-azidoethanol. core.ac.ukdiva-portal.org This strategic choice provides a stable, yet reactive, functional group distal to the core carbohydrate structure. The terminal azide allows for highly specific and efficient covalent ligation to other molecules, such as peptides, proteins, fluorescent labels, or surfaces functionalized with an alkyne. This is typically accomplished via CuAAC "click" chemistry, which is known for its high yields, mild reaction conditions, and exceptional functional group tolerance. The synthesis of an orthogonally protected 2-azidoethyl α-D-mannopyranoside allows for the elaboration of the sugar backbone before conjugation. core.ac.uk

Protecting Group Chemistry in Oligosaccharide Assembly

A robust and orthogonal protecting group strategy is the cornerstone of a successful oligosaccharide synthesis. digitellinc.com For the synthesis of this compound, protecting groups must be chosen to achieve three main goals: 1) ensure the correct regio- and stereoselectivity during glycosylations, 2) allow for selective deprotection of a single hydroxyl group for chain elongation, and 3) be stable to a variety of reaction conditions until their intended removal.

Mannoside Acceptor Synthesis: To prepare the 2-azidoethyl α-D-mannopyranoside acceptor for the subsequent β-glycosylation, its C-2 hydroxyl group must be free while the C-3, C-4, and C-6 hydroxyls are protected. A common strategy involves using a 4,6-O-benzylidene acetal to protect two positions simultaneously and provide conformational rigidity. The C-3 position can then be protected with a group like a benzyl (Bn) ether. This leaves the C-2 hydroxyl available for glycosylation. researchgate.net For more complex syntheses, a fully orthogonally protected mannoside can be prepared, employing groups such as p-methoxybenzyl (PMB), levulinoyl (Lev), and tert-butyldiphenylsilyl (TBDPS) ethers, which can be removed under specific, non-interfering conditions. core.ac.uk

GlcNAc Donor Synthesis: The protecting groups on the GlcNAc donor are critical for controlling the outcome of the β(1-2) linkage formation. The N-acetyl group of GlcNAc is a participating group and can lead to the formation of an oxazoline side product, which can complicate the desired glycosylation. To circumvent this, non-participating groups are often used at the C-2 amino position. The azido (N₃) group or the phthalimido (NPhth) group are common choices. researchgate.net These groups direct the stereochemical outcome and can be converted into the N-acetyl group in a later step of the synthesis. The remaining hydroxyl groups (C-3, C-4, C-6) are typically protected with stable ether (e.g., benzyl) or ester (e.g., acetyl) groups.

| Monosaccharide Unit | Position | Protecting Group | Purpose / Removal Conditions | Reference |

| Mannose (Donor for β-linkage) | C-2 | Benzyl (Bn) | Non-participating group for β-selectivity / Hydrogenolysis (H₂, Pd/C) | researchgate.net |

| Mannose (Donor for β-linkage) | C-4, C-6 | Benzylidene acetal | Conformational rigidity for β-selectivity / Mild acid hydrolysis | researchgate.net |

| Mannose (Acceptor) | C-4 | p-Methoxybenzyl (PMB) | Orthogonal to Bn, Lev / Oxidative cleavage (DDQ, CAN) | core.ac.uk |

| Mannose (Acceptor) | C-6 | tert-Butyldiphenylsilyl (TBDPS) | Orthogonal to esters, ethers / Fluoride source (TBAF) | core.ac.uk |

| GlcNAc (Donor) | C-2 | Phthalimido (NPhth) | Non-participating N-protection / Hydrazine (N₂H₄) | researchgate.net |

| GlcNAc (Donor) | C-2 | Azido (N₃) | Non-participating N-protection / Reduction (e.g., H₂S, PMe₃) | researchgate.net |

Advanced Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Glycosidic Linkage and Configuration Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of oligosaccharides like GlcNAc beta(1-2)Man-alpha-ethylazide. It provides detailed information about the atomic connectivity, the stereochemistry of glycosidic linkages, and the conformation of the sugar rings.

Proton (1H) NMR Analysis

Proton (¹H) NMR spectroscopy would be the initial step in the structural confirmation of the molecule. The ¹H NMR spectrum would display signals for every proton in the molecule, with their chemical shifts (δ) and coupling constants (J) providing a wealth of structural information.

Key diagnostic signals would include:

Anomeric Protons: The protons at the anomeric centers (H-1 of both the N-acetylglucosamine and mannose residues) are particularly informative. The H-1 of the mannose residue with an α-configuration is expected to appear as a doublet with a small coupling constant (J₁,₂ ≈ 1-2 Hz) at a chemical shift around 4.8-5.2 ppm. The H-1 of the β-linked N-acetylglucosamine would resonate further upfield, typically around 4.5-4.7 ppm, with a larger coupling constant (J₁,₂ ≈ 8-9 Hz).

N-Acetyl Group: A sharp singlet corresponding to the three protons of the acetyl group (CH₃) of the GlcNAc residue would be observed, typically in the region of 2.0-2.1 ppm.

Ethylazide Moiety: The methylene (B1212753) protons (-O-CH₂-CH₂-N₃) of the ethylazide group would appear as two distinct multiplets, likely in the range of 3.5-4.0 ppm.

Ring Protons: The remaining protons on the sugar rings would resonate in a complex, overlapping region between 3.2 and 4.2 ppm, requiring two-dimensional NMR techniques for full assignment.

A hypothetical data table for the key ¹H NMR signals is presented below.

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Man H-1 (α) | 4.8 - 5.2 | d | ~1-2 |

| GlcNAc H-1 (β) | 4.5 - 4.7 | d | ~8-9 |

| Ring Protons | 3.2 - 4.2 | m | - |

| -O-CH₂-CH₂-N₃ | 3.5 - 4.0 | m | - |

| -O-CH₂-CH₂-N₃ | 3.5 - 4.0 | m | - |

| N-Acetyl CH₃ | 2.0 - 2.1 | s | - |

Carbon (13C) NMR Analysis

Carbon (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.

Key diagnostic signals would include:

Anomeric Carbons: The anomeric carbons are highly sensitive to the stereochemistry of the glycosidic linkage. The C-1 of the α-mannose residue would be expected in the 98-102 ppm region. The C-1 of the β-GlcNAc residue would appear at a slightly lower chemical shift, typically around 102-104 ppm.

Glycosylation Site: The C-2 of the mannose residue, being the site of glycosylation, would show a downfield shift compared to an unsubstituted mannose, likely appearing in the 78-82 ppm region.

Other Ring Carbons: The other carbon atoms of the sugar rings would resonate between 60 and 78 ppm.

N-Acetyl Group: The carbonyl carbon of the acetyl group would be found around 175 ppm, and the methyl carbon around 23 ppm.

Ethylazide Moiety: The two carbons of the ethylazide group would appear at approximately 65-70 ppm (-O-CH₂) and 50-55 ppm (-CH₂-N₃).

A hypothetical data table for the key ¹³C NMR signals is presented below.

| Carbon Assignment | Expected Chemical Shift (ppm) |

| GlcNAc C-1 | 102 - 104 |

| Man C-1 | 98 - 102 |

| Man C-2 | 78 - 82 |

| Other Ring Carbons | 60 - 78 |

| -O-CH₂- (Ethylazide) | 65 - 70 |

| -CH₂-N₃ (Ethylazide) | 50 - 55 |

| N-Acetyl C=O | ~175 |

| N-Acetyl CH₃ | ~23 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for confirming the connectivity between the monosaccharide units.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same sugar ring, allowing for the tracing of the spin systems from the anomeric proton to the other protons of each monosaccharide.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for determining the glycosidic linkage. It shows correlations between protons and carbons that are separated by two or three bonds. A key correlation would be expected between the anomeric proton of the GlcNAc residue (H-1') and the C-2 carbon of the mannose residue, which would definitively confirm the β(1-2) linkage.

Mass Spectrometry for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight of a compound and to assess its purity. For a molecule like this compound, soft ionization techniques are employed to prevent fragmentation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar molecules like oligosaccharides. The analysis would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The theoretical monoisotopic mass of C₁₆H₂₈N₄O₁₁ is 452.1812 g/mol .

A hypothetical data table for expected ESI-MS ions is presented below.

| Ion Species | Theoretical m/z |

| [M+H]⁺ | 453.1891 |

| [M+Na]⁺ | 475.1710 |

| [M+K]⁺ | 491.1450 |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

MALDI-TOF-MS is another soft ionization technique commonly used for the analysis of carbohydrates. Similar to ESI-MS, it would be expected to primarily generate intact molecular ions, most commonly as sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, due to the high affinity of carbohydrates for alkali metal ions. This technique would provide a rapid and accurate confirmation of the molecular weight and an assessment of the sample's purity.

A hypothetical data table for expected MALDI-TOF-MS ions is presented below.

| Ion Species | Theoretical m/z |

| [M+Na]⁺ | 475.1710 |

| [M+K]⁺ | 491.1450 |

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Analytical Purity

High-Performance Liquid Chromatography (HPLC) stands as an indispensable technique for the purification and quality control of this compound. Its high resolution and sensitivity make it ideal for separating the target disaccharide from starting materials, byproducts, and other impurities generated during synthesis, as well as for verifying the purity of the final product.

Compound Purification: Preparative HPLC is frequently employed in the final purification stages of chemically synthesized oligosaccharides like this compound. Given the hydrophilic nature of carbohydrates, chromatographic methods such as normal-phase or reversed-phase HPLC are typically utilized. For instance, normal-phase chromatography with an aminopropyl-silica column and a mobile phase consisting of an acetonitrile/water gradient is effective for separating unprotected carbohydrates. Alternatively, reversed-phase chromatography, often using a C18 column, can be used, sometimes with ion-pairing reagents to improve retention and resolution of these polar molecules. The selection of the specific column and mobile phase is optimized to achieve the best separation of the target compound from any structurally similar impurities.

Analytical Purity Assessment: For analytical purposes, HPLC is the standard method for determining the purity of this compound. Commercial sources consistently report the purity of this compound as determined by HPLC analysis. The purity is typically quantified by the area percentage of the main peak in the chromatogram. Data from various suppliers indicate a purity of at least 98.0%. labproinc.comavantorsciences.com This level of purity ensures that the compound is suitable for its intended applications in glycoscience research, such as in click chemistry applications or as a building block for more complex glycans.

The table below outlines a typical set of parameters for the analytical HPLC of a carbohydrate-based compound.

| Parameter | Description |

| Instrument | High-Performance Liquid Chromatography System |

| Column | Amide-based (e.g., TSKgel Amide-80) or C18 |

| Mobile Phase | Acetonitrile/Water Gradient |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detector | Refractive Index (RI) or Evaporative Light Scattering (ELSD) |

| Temperature | Ambient or controlled (e.g., 30-40 °C) |

The following table summarizes the reported purity specifications for this compound from commercial suppliers.

| Supplier | Purity Specification (by HPLC) |

| Supplier A | Min. 98.0% labproinc.com |

| Supplier B | ≥98.0 area% avantorsciences.com |

| Supplier C | >98.0% |

Circular Dichroism (CD) Spectroscopy for Conformational Analysis (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful biophysical technique used to investigate the structure of chiral molecules, making it highly applicable for the conformational analysis of carbohydrates and glycoconjugates. creative-biostructure.combiorxiv.org While specific CD spectral data for this compound is not extensively published, the principles of the technique and data from related structures allow for a detailed discussion of its potential application.

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a sample. biorxiv.org For a carbohydrate like this compound, the CD spectrum provides information about the conformation of the pyranose rings and, crucially, the relative orientation of the two sugar units around the β(1-2) glycosidic bond. creative-biostructure.com

Studies on related O-mannosylated glycans have shown that the addition of a β-1,2 linked GlcNAc residue can introduce significant steric interactions that modulate the conformation of the peptide backbone it is attached to. nih.gov This suggests that the β(1-2) linkage itself imposes conformational constraints. Therefore, CD spectroscopy could be employed to probe the preferred solution-state conformation of the disaccharide, providing insight into the dihedral angles (φ and ψ) that define the glycosidic linkage. Changes in the CD spectrum under different conditions (e.g., temperature, solvent) could reveal the conformational flexibility of the molecule.

The table below details the chromophores in the molecule and the potential conformational insights that could be gained from their analysis via CD spectroscopy.

| Chromophore | Wavelength Region (nm) | Potential Conformational Information |

| Amide (N-acetyl) | ~190-240 | Conformation of the N-acetyl group relative to the GlcNAc ring; influence on glycosidic bond orientation. |

| Azide (B81097) (-N3) | ~210-290 | Orientation of the ethylazide linker relative to the mannose ring; overall molecular conformation. nih.gov |

| Glycosidic Bond | Far-UV (<200) | Overall molecular shape and the relative orientation of the two monosaccharide units (dihedral angles). creative-biostructure.com |

Applications in Glycobiology and Mechanistic Enzyme Studies

Probing Glycosyltransferase Substrate Specificity and Activity

The precise action of glycosyltransferases—enzymes that catalyze the formation of glycosidic bonds—is fundamental to the synthesis of complex carbohydrates. GlcNAcβ(1-2)Man-α-ethylazide is designed to probe the activity and specificity of a particular class of these enzymes, the N-acetylglucosaminyltransferases (GnTs).

The GlcNAcβ(1-2)Man moiety is a key recognition motif for several crucial glycosyltransferases. Its presence is the first step in the branching of N-glycans and the elongation of certain O-glycans. nih.gov

N-acetylglucosaminyltransferase I (GnT I): This enzyme initiates the formation of hybrid and complex N-glycans by adding a GlcNAc residue in a β1,2 linkage to the Manα1,3 arm of the core pentasaccharide (Man₃GlcNAc₂). nih.govsigmaaldrich.com The GlcNAcβ(1-2)Man structure represents the product of this reaction on a simplified substrate, and analogs like the ethylazide derivative can be used to study enzyme activity and specificity.

N-acetylglucosaminyltransferase I.2 (GnT I.2): While GnT I is primarily involved in N-glycan synthesis, GnT I.2 demonstrates a strong preference for mannose residues linked to serine or threonine (O-mannosylation), as seen in glycoproteins like α-dystroglycan. nih.gov The GlcNAcβ(1-2)Man-α-ethylazide compound can act as a substrate mimic to investigate the activity of GnT I.2 in the context of O-linked glycan biosynthesis. nih.gov

N-acetylglucosaminyltransferase II (GlcNAcT II): Following the action of mannosidase II, GnT II adds a second GlcNAc residue, this time to the Manα1,6 arm of the N-glycan core, a critical step in forming biantennary complex N-glycans. sigmaaldrich.com Synthetic substrates containing the mannose core are essential for characterizing the acceptor requirements of GnT II.

Other Glycosyltransferases: This disaccharide can also serve as a foundational structure for studying other enzymes. For example, it is a core component of substrates used to investigate the specificity of various sialyltransferases and other enzymes that act further down the glycosylation pathway. uu.nl

A primary application of synthetic substrates like GlcNAcβ(1-2)Man-α-ethylazide is the determination of the kinetic parameters of glycosyltransferases. By measuring the rate of reaction at varying concentrations of the acceptor substrate, key values such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ) can be established. These parameters provide insight into the enzyme's affinity for the substrate and its catalytic efficiency.

The azide (B81097) handle on the compound allows for easy detection. After the enzymatic reaction, the product can be tagged with a fluorescent probe or biotin (B1667282) via click chemistry, enabling quantification. While specific kinetic data for GlcNAcβ(1-2)Man-α-ethylazide with all transferases are proprietary or dispersed in literature, the following table illustrates how such data is typically presented.

| Enzyme | Acceptor Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Relative Efficiency (kcat/Kₘ) |

|---|---|---|---|---|

| GnT I (recombinant human) | Man₅GlcNAc₂-Asn | 0.25 | 15.2 | 100% |

| GnT I (recombinant human) | Man-α-ethylazide | 1.5 | 8.9 | 10% |

| GnT II (recombinant bovine) | GlcNAcMan₃GlcNAc₂-Asn | 0.40 | 22.5 | 100% |

| GnT V (recombinant hamster) | GlcNAcβ(1-2)Manα(1-6)Glc-pnp | 0.12 | 5.8 | 100% |

Data are representative and compiled for illustrative purposes based on typical findings in glycosyltransferase kinetic studies.

Modified substrates are crucial for developing enzyme inhibitors and chemical probes. While GlcNAcβ(1-2)Man-α-ethylazide itself is an acceptor substrate, it serves as a scaffold for creating inhibitors. By modifying its structure—for instance, by altering hydroxyl groups—chemists can design molecules that bind to the enzyme's active site but cannot be processed, thus acting as competitive inhibitors.

Furthermore, the ethylazide group is its most important feature for use as a probe. This functional group allows the disaccharide to participate in bioorthogonal "click chemistry" reactions. Researchers can introduce the substrate into cells or cell lysates, allow glycosyltransferases to act upon it, and then use a clickable detection molecule (e.g., an alkyne-linked fluorescent dye or biotin) to label the resulting products. This strategy enables the visualization and tracking of glycosylation events within complex biological systems.

Elucidating Glycan Biosynthesis Pathways

Understanding the intricate pathways of glycan biosynthesis requires tools that can isolate and model specific steps. GlcNAcβ(1-2)Man-α-ethylazide provides a simplified model to study key events in both N-linked and O-linked glycan synthesis.

N-linked glycans share a common pentasaccharide core (Man₃GlcNAc₂). sigmaaldrich.com The diversification and branching of these structures begin with the action of GnT I, which adds a GlcNAc to a mannose residue. mdpi.com This creates the very GlcNAcβ(1-2)Man structure present in the synthetic compound.

By using GlcNAcβ(1-2)Man-α-ethylazide as a substrate, researchers can model the subsequent branching steps. For example, it can be used to study the activity of GnT-IV, which adds a GlcNAc branch to the α1,3-mannose, and GnT-V, which adds a β1,6-GlcNAc branch to the α1,6-mannose. nih.gov Studying how these enzymes interact with this minimal disaccharide structure, compared to larger, more complex glycans, helps to define the minimal structural requirements for enzyme recognition and catalysis.

While most O-glycans are initiated with GalNAc (mucin-type), a distinct and vital pathway involves the O-linking of mannose to serine or threonine residues, particularly in the brain and muscle tissue. sigmaaldrich.com The glycoprotein (B1211001) α-dystroglycan, for example, is heavily modified with O-mannosyl glycans. nih.gov

The elongation of these O-mannosyl glycans often begins with the addition of a GlcNAc residue in a β1,2-linkage by the enzyme GnT I.2 (also known as POMGnT2). nih.govnih.gov This forms the GlcNAcβ(1-2)Man-O-Ser/Thr structure. GlcNAcβ(1-2)Man-α-ethylazide serves as an excellent, stable analog of this initial elongated structure. It allows researchers to investigate the subsequent steps in the pathway, such as the addition of galactose or sialic acid, and to characterize the enzymes responsible for this elongation without the complexity of working with full-length glycoproteins.

Compound Reference Table

| Abbreviation / Trivial Name | Full Chemical Name |

|---|---|

| GlcNAc | N-acetylglucosamine |

| Man | Mannose |

| Gal | Galactose |

| GalNAc | N-acetylgalactosamine |

| UDP-GlcNAc | Uridine diphosphate (B83284) N-acetylglucosamine |

| GnT I | N-acetylglucosaminyltransferase I |

| GnT I.2 | N-acetylglucosaminyltransferase I.2 (also POMGnT2) |

| GlcNAcT II | N-acetylglucosaminyltransferase II |

| GnT-IV | N-acetylglucosaminyltransferase IV |

| GnT-V | N-acetylglucosaminyltransferase V |

| β3GlcNAcT | Beta-1,3-N-acetylglucosaminyltransferase |

| GlcNAcβ(1-2)Man-α-ethylazide | N-acetyl-β-D-glucosaminyl-(1→2)-α-D-mannopyranosyl-ethylazide |

Generation of Defined Glycoconjugates for Functional Studies

The ethylazide functional group on GlcNAc beta(1-2)Man-alpha-ethylazide serves as a versatile chemical handle for the construction of complex glycoconjugates. This feature is instrumental in advancing functional studies by enabling the synthesis of precisely structured molecules that can mimic or probe biological systems.

Synthesis of Glycoproteins and Glycolipids with Precise Glycan Structures

The synthesis of homogenous glycoproteins and glycolipids, where every molecule has the exact same glycan structure, is a significant challenge due to the complex and non-template-driven nature of glycosylation in cells. This compound provides a key building block for bottom-up chemoenzymatic and chemical synthesis approaches to overcome this heterogeneity.

In this strategy, the disaccharide can be enzymatically elongated to form more complex oligosaccharides. The terminal azide group is preserved throughout these steps and can be used in the final stages to conjugate the entire glycan chain to a protein or lipid backbone. For instance, the azide can be reduced to an amine for amide bond formation or used in click chemistry reactions to attach the glycan to a non-natural amino acid incorporated into a protein. This allows for the production of glycoproteins with defined glycan structures at specific sites, which is crucial for studying the role of glycosylation in protein folding, stability, and function. minams.edu.pk

Similarly, in glycolipid synthesis, the azide-terminated glycan can be attached to a lipid moiety, such as a ceramide or sphingosine (B13886) derivative, that has been functionalized with a complementary reactive group (e.g., an alkyne). minams.edu.pk This provides access to synthetic glycolipids with precise carbohydrate head groups, enabling detailed investigations into their roles in cell membrane organization and cell-cell recognition.

Creation of Glycan Libraries for Structure-Function Relationship Studies

Understanding the specific interactions between carbohydrates and proteins (lectins) is fundamental to glycobiology. Glycan arrays or libraries are powerful tools for high-throughput screening of these interactions. This compound is an ideal starting material for the generation of such libraries.

The synthesis of a glycan library using this compound would typically involve:

Enzymatic or Chemical Elongation: Starting with the this compound core, a diverse set of larger oligosaccharides can be built using various glycosyltransferases or chemical glycosylation methods. This creates a collection of glycans with systematic variations in their structure.

Immobilization: The azide handle on each purified glycan is then used for covalent attachment to a solid support, such as a glass slide or a microplate, that has been surface-functionalized with an alkyne. The efficiency and specificity of click chemistry ensure a well-defined orientation and density of the immobilized glycans.

The resulting glycan library can be probed with fluorescently labeled proteins to identify binding partners and quantify binding affinities. This systematic approach allows researchers to dissect the structure-function relationships of glycan-protein interactions, identifying the specific monosaccharide units and linkages that are critical for recognition.

Bioorthogonal Tagging and Imaging in Biochemical Systems

The azide group of this compound is bioorthogonal, meaning it does not react with native functional groups found in biological systems. This property makes it an excellent tool for chemical biology, allowing for specific chemical reactions to be performed in complex environments like cell lysates or even living cells. This is primarily achieved through azide-alkyne cycloaddition reactions, commonly known as "click chemistry."

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Bioconjugation

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and specific reaction between an azide and a terminal alkyne, catalyzed by a copper(I) species. nih.govbeilstein-journals.org This reaction forms a stable 1,4-disubstituted triazole ring, covalently linking the two molecules.

This compound can be used in CuAAC for various bioconjugation applications in vitro. For example, if this disaccharide is part of a larger glycoconjugate, its azide group can be used to attach reporter molecules like biotin (for affinity purification) or fluorophores (for detection). The reaction is highly reliable and proceeds under mild conditions, often in aqueous solutions, making it suitable for modifying complex biological molecules without causing denaturation or degradation.

Table 1: Key Features of CuAAC for Bioconjugation

| Feature | Description |

|---|---|

| Reactants | Azide (e.g., from this compound) and a terminal alkyne. |

| Catalyst | Copper(I), often generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. beilstein-journals.org |

| Product | Stable 1,4-disubstituted 1,2,3-triazole linkage. nih.gov |

| Conditions | Mild, typically room temperature in aqueous or mixed aqueous/organic solvents. |

| Applications | Labeling of proteins, nucleic acids, and other biomolecules; surface functionalization; synthesis of complex molecular probes. nih.gov |

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Applications

A major limitation of CuAAC is the cytotoxicity of the copper catalyst, which prevents its widespread use in living cells. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) overcomes this issue by using a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) instead of a terminal alkyne. researchgate.netenamine.net The high ring strain of the cyclooctyne allows it to react spontaneously with azides at physiological temperatures without the need for a catalyst. researchgate.net

This copper-free click reaction is bioorthogonal and has become a powerful tool for imaging and tracking molecules in their native environment. nih.gov this compound can be used as a metabolic precursor or a building block that, once incorporated into cellular glycans, introduces an azide handle. These azide-tagged glycoproteins or glycolipids can then be visualized in live cells by adding a cyclooctyne-conjugated fluorescent probe. researchgate.net This allows for real-time imaging of glycan trafficking, localization, and dynamics.

Table 2: Comparison of CuAAC and SPAAC

| CuAAC | SPAAC | |

|---|---|---|

| Alkyne Partner | Terminal Alkyne | Strained Cyclooctyne (e.g., DBCO, BCN) researchgate.net |

| Catalyst Required | Yes (Copper I) nih.gov | No researchgate.net |

| Reaction Rate | Generally faster | Can be slower, but newer cyclooctynes have improved kinetics researchgate.net |

| Biocompatibility | Limited due to copper toxicity | Excellent, widely used in live cells and organisms researchgate.netnih.gov |

| Primary Application | In vitro bioconjugation, proteomics nih.gov | Live-cell imaging, in vivo labeling researchgate.net |

Molecular Probes for Tracking Glycans and Glycoconjugates

This compound is a fundamental component for constructing molecular probes designed to investigate the roles of specific glycan structures. nih.gov The azide group serves as a latent attachment point for a variety of functional tags.

For example, after a synthetic route uses this compound to build a specific N-glycan structure, this structure can be converted into a molecular probe via a click reaction. nih.gov Reacting the azide-terminated glycan with an alkyne-derivatized fluorophore (via CuAAC) creates a probe for use in fluorescence polarization or microscopy experiments to study lectin binding. Alternatively, clicking the glycan onto an alkyne-biotin tag allows for the creation of a probe for use in pull-down assays to identify previously unknown binding partners from cell lysates. These probes, featuring a defined glycan recognition element and a reporter tag, are invaluable for elucidating the biological functions of glycans. nih.gov

Role in Understanding Biological Processes

Contribution to N-Glycan Maturation and Complexity

The GlcNAc beta(1-2)Man linkage is a cornerstone in the biosynthesis of complex N-linked glycans, a major class of carbohydrates attached to proteins. The formation of this linkage is a critical checkpoint that dictates the transition from high-mannose type N-glycans to the more elaborate hybrid and complex types. This pivotal step is catalyzed by the enzyme N-acetylglucosaminyltransferase I (GnT I), which adds a GlcNAc residue in a beta(1,2)-linkage to the alpha(1,3)-mannose branch of the core N-glycan precursor. nih.govnih.gov The action of GnT I is a prerequisite for the subsequent processing by other enzymes that generate the diverse array of complex N-glycan structures. mdpi.com

The significance of this single glycosidic bond is underscored by the severe consequences of its absence. Studies in mice have shown that a lack of a functional GnT I gene is embryonically lethal, leading to multisystemic defects in morphogenesis, including neural tube formation and vascularization. scbt.com This highlights the essential role of complex N-glycans in development.

GlcNAc beta(1-2)Man-alpha-ethylazide serves as a valuable chemical tool to study the dynamics of N-glycan maturation. By introducing this azide-tagged disaccharide into cellular systems, researchers can potentially track its incorporation into glycoproteins and monitor the subsequent enzymatic steps. This metabolic labeling approach, followed by conjugation to reporter molecules via click chemistry, allows for the visualization and quantification of N-glycan processing in real-time.

Table 1: Key Enzymes in Early N-Glycan Processing

| Enzyme | Function | Location |

| Glucosidase I & II | Removal of glucose residues from the N-glycan precursor | Endoplasmic Reticulum |

| ER α-mannosidase | Removal of a specific mannose residue | Endoplasmic Reticulum |

| GnT I (MGAT1) | Adds GlcNAc in a beta(1,2) linkage to the core mannose, initiating complex N-glycan formation | Medial-Golgi |

| α-mannosidase II | Removes terminal mannose residues after GnT I action | Medial-Golgi |

Involvement in O-Mannosylation Pathways and Associated Glycosylation Defects

Beyond its role in N-glycosylation, the GlcNAc beta(1-2)Man moiety is also a critical component of O-linked mannose glycans (O-mannosylation), a type of protein modification essential for the function of certain glycoproteins, particularly in the brain and muscle. nih.gov The enzyme protein-O-mannose N-acetylglucosaminyltransferase 1 (POMGnT1) is responsible for adding a GlcNAc residue in a beta(1,2)-linkage to an O-linked mannose on proteins such as alpha-dystroglycan. nih.govnih.gov

Alpha-dystroglycan is a key component of the dystrophin-glycoprotein complex, which links the extracellular matrix to the cytoskeleton of muscle cells. proteopedia.org The proper glycosylation of alpha-dystroglycan, including the formation of the GlcNAc beta(1-2)Man linkage, is crucial for its interaction with extracellular matrix proteins like laminin. nih.gov

Defects in the O-mannosylation pathway, including mutations in the gene encoding POMGnT1, lead to a group of congenital muscular dystrophies known as dystroglycanopathies. nih.gov One such condition is Muscle-Eye-Brain disease, which is characterized by congenital muscular dystrophy, ocular abnormalities, and brain malformations. nih.govproteopedia.org

The use of this compound in this context provides a powerful tool to investigate the mechanisms of O-mannosylation. By serving as a metabolic precursor or a probe for enzymes like POMGnT1, this compound can help in understanding the enzymatic process and in identifying substrates of O-mannosylation. The azide (B81097) tag allows for the enrichment and identification of proteins that are modified with this specific disaccharide, offering insights into the pathophysiology of related congenital muscular dystrophies.

Table 2: O-Mannosylation and Disease

| Disease | Defective Enzyme | Key Protein Affected |

| Muscle-Eye-Brain Disease | POMGnT1 | Alpha-dystroglycan |

| Walker-Warburg Syndrome | POMT1, POMT2 | Alpha-dystroglycan |

| Fukuyama Congenital Muscular Dystrophy | FKTN | Alpha-dystroglycan |

Interrogation of Cell Surface Glycan Repertoire and Cellular Interactions

The collection of glycans on the surface of a cell, known as the glycome, plays a vital role in mediating cellular interactions, including cell-cell recognition, cell adhesion, and signaling. mdpi.com The complexity and diversity of the glycome are in part generated by the branching of N-glycans, a process initiated by the formation of the GlcNAc beta(1-2)Man linkage.

The ability to study the cell surface glycan repertoire is crucial for understanding both normal physiology and disease states, such as cancer, where aberrant glycosylation is a common feature. frontiersin.org Chemical biology tools, including metabolic labeling with azide-modified sugars, have become indispensable for the in situ analysis and imaging of cell surface glycans. mdpi.comsioc-journal.cn

This compound can be utilized in metabolic labeling strategies to probe the expression and dynamics of glycans containing this specific disaccharide on the cell surface. Once incorporated into the cellular glycans, the azide group can be covalently linked to fluorescent probes or affinity tags, enabling the visualization of glycan localization and the identification of glycoproteins carrying this structure. This approach can shed light on how the presence of GlcNAc beta(1-2)Man-containing glycans influences cellular behavior and interactions with their environment.

Table 3: Methods for Cell Surface Glycan Analysis

| Method | Principle | Application |

| Lectin Staining | Specific binding of lectins to carbohydrate structures | Identification and localization of specific glycan motifs |

| Mass Spectrometry | Analysis of the mass-to-charge ratio of glycan fragments | Detailed structural characterization of glycans |

| Metabolic Labeling with Azide-Modified Sugars | Incorporation of chemically tagged sugars into cellular glycans followed by bioorthogonal ligation | In situ imaging and proteomic analysis of glycosylation |

Emerging Research Directions and Advanced Applications

High-Throughput Screening Platforms for Glycan-Binding Proteins

The development of high-throughput screening (HTS) platforms is crucial for deciphering the complex interactions between glycans and glycan-binding proteins (GBPs), which play pivotal roles in numerous biological processes. researchgate.net GlcNAc beta(1-2)Man-alpha-ethylazide is particularly well-suited for the creation of glycan arrays, a key technology in HTS.

The ethylazide group provides a means for covalent immobilization of the disaccharide onto a solid support, such as a glass slide or a microplate, which has been functionalized with a complementary reactive group (e.g., an alkyne for CuAAC). This results in a surface that presents the GlcNAc beta(1-2)Man motif in a defined orientation, mimicking its presentation on the cell surface.

These glycan arrays can then be incubated with a complex biological sample, such as cell lysates or serum, or with purified proteins to identify novel GBPs that specifically recognize the GlcNAc beta(1-2)Man structure. raybiotech.com The binding events are typically detected using a fluorescently labeled secondary antibody or other detection reagents. nih.gov This approach allows for the simultaneous screening of thousands of interactions in a single experiment, providing a wealth of data on the specificity of GBPs.

Table 1: Application of this compound in High-Throughput Screening

| Step | Description | Purpose |

| 1. Surface Functionalization | A solid support (e.g., glass slide) is coated with a molecule containing a terminal alkyne group. | To prepare the surface for immobilization of the glycan. |

| 2. Glycan Immobilization | A solution of this compound is spotted onto the functionalized surface. | To create a glycan array with a specific glycan structure. |

| 3. Click Chemistry | A copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is performed to covalently link the glycan to the surface. | To ensure stable and oriented attachment of the glycan. |

| 4. Incubation with Sample | The glycan array is incubated with a sample containing potential glycan-binding proteins (e.g., cell lysate, serum). | To allow for binding of proteins to the immobilized glycan. |

| 5. Detection | Bound proteins are detected using a fluorescently labeled antibody or other detection method. | To identify proteins that specifically interact with the GlcNAc beta(1-2)Man structure. |

Engineering Novel Glycosyltransferases for Tailored Glycan Synthesis

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds, and they are essential for the synthesis of complex glycans. nih.gov The synthesis of the GlcNAc beta(1-2)Man linkage is catalyzed by a specific class of glycosyltransferases known as N-acetylglucosaminyltransferases (GnTs). nih.gov

The chemoenzymatic synthesis of this compound can be achieved using a glycosyltransferase that can tolerate a modified acceptor substrate, in this case, alpha-ethylazide mannose. However, the efficiency of such reactions can be limited by the substrate specificity of the wild-type enzyme.

Protein engineering offers a powerful approach to overcome this limitation. By using techniques such as site-directed mutagenesis or directed evolution, it is possible to create mutant glycosyltransferases with altered substrate specificities. nih.gov For example, a glycosyltransferase could be engineered to more efficiently utilize alpha-ethylazide mannose as an acceptor, leading to higher yields of this compound.

Furthermore, engineered glycosyltransferases could be used to synthesize novel derivatives of this compound with tailored properties. For instance, by engineering a glycosyltransferase to accept different donor or acceptor substrates, a library of related compounds could be generated for use in various applications.

Table 2: Glycosyltransferases Involved in GlcNAc beta(1-2)Man Synthesis

| Enzyme | Abbreviation | Function |

| UDP-N-acetylglucosamine:alpha-3-D-mannoside beta-1,2-N-acetylglucosaminyltransferase I | GnT I | Adds a GlcNAc in a beta-1,2 linkage to the Man(alpha)1,3 arm of the N-glycan core. nih.gov |

| UDP-N-acetylglucosamine:alpha-6-D-mannoside beta-1,2-N-acetylglucosaminyltransferase II | GnT II | Adds a GlcNAc in a beta-1,2 linkage to the Man(alpha)1,6 arm of the N-glycan core. nih.gov |

Development of Glyco-Engineered Cell Lines and Organoids

Metabolic glycoengineering is a technique that allows for the modification of the glycan structures on the surface of living cells. thno.org This is typically achieved by providing the cells with a modified sugar precursor that is taken up by the cells and incorporated into their glycans.

The azide (B81097) group in this compound makes it a potential candidate for use in metabolic glycoengineering. However, as a disaccharide, its uptake and incorporation into cellular glycans may be limited. A more effective approach would be to use a monosaccharide precursor, such as an azido-modified N-acetylglucosamine (GlcNAz) or mannose (ManNAz), which can be metabolically converted into the corresponding nucleotide sugar donor and then incorporated into glycans by the cell's own glycosyltransferases.

Once the azide-modified glycans are expressed on the cell surface, they can be selectively labeled with a probe containing a complementary reactive group, such as an alkyne-functionalized fluorophore. This allows for the visualization and tracking of the modified cells.

This technology can be used to create glyco-engineered cell lines that display a specific glycan structure on their surface. nih.gov These cell lines can then be used to study the role of that particular glycan in various biological processes, such as cell adhesion, signaling, and immune recognition. The same principles can be extended to the development of glyco-engineered organoids, which are three-dimensional cell cultures that more closely mimic the structure and function of native tissues.

Table 3: Steps in Metabolic Glycoengineering

| Step | Description |

| 1. Incubation with Azido Sugar | Cells are cultured in the presence of an azide-modified monosaccharide (e.g., Ac4ManNAz). thno.org |

| 2. Metabolic Incorporation | The azido sugar is taken up by the cells and incorporated into their glycans. |

| 3. Cell Surface Display | The azide-modified glycans are displayed on the cell surface. |

| 4. Bioorthogonal Ligation | The cells are treated with a probe containing a complementary reactive group (e.g., an alkyne-fluorophore). |

| 5. Labeling and Visualization | The probe reacts with the azide groups on the cell surface, allowing for visualization of the modified glycans. |

Integration with Systems Glycobiology and Computational Modeling

Systems glycobiology aims to understand the complex interplay of glycans and their interacting partners in the context of the entire biological system. Computational modeling has become an indispensable tool in this field, providing insights into the structure, dynamics, and interactions of glycans that are often difficult to obtain through experimental methods alone. acs.orgnih.gov

Computational methods, such as molecular dynamics (MD) simulations, can be used to study the conformational preferences of this compound and how its conformation is influenced by its environment. beilstein-journals.org This information is crucial for understanding how this glycan is recognized by GBPs.

Docking studies can be used to predict the binding mode of this compound to a specific GBP. nih.gov These predictions can then be validated experimentally, for example, using the glycan arrays described in section 6.1. This integrated approach, combining computational and experimental methods, can accelerate the discovery and characterization of novel glycan-protein interactions.

Furthermore, computational models can be used to design engineered glycosyltransferases with altered substrate specificities, as discussed in section 6.2. By modeling the active site of the enzyme and its interaction with different substrates, it is possible to identify key residues that can be mutated to achieve the desired activity.

Table 4: Computational Methods in Glycobiology

| Method | Application |

| Molecular Dynamics (MD) Simulations | To study the conformational dynamics of glycans and their interactions with proteins. acs.org |

| Docking | To predict the binding mode of a glycan to a protein. nih.gov |

| Quantum Mechanics (QM) | To study the electronic structure and reactivity of glycans. |

| Homology Modeling | To build a three-dimensional model of a protein based on the structure of a related protein. nih.gov |

Q & A

Q. What experimental techniques are recommended for structural characterization of GlcNAcβ(1-2)Manα-ethylazide?

To determine the glycan's structure, use a combination of X-ray crystallography and solution NMR spectroscopy .

- X-ray crystallography : Resolves atomic-level interactions between the glycan and lectins (e.g., PHA-E). For example, soaking crystals with bisected hexasaccharides (GlcNAcβ(1-2)Manα1-O-methyl) allows visualization of binding modes at 2.0 Å resolution .

- STD-NMR : Identifies epitope preferences by analyzing branch-specific interactions. Signals from GlcNAc methyl protons (e.g., GlcNAc-5 and 5′) can differentiate α1-3 vs. α1-6 branch binding .

Table 1 : Structural parameters from crystallography studies.

| Technique | Resolution | Key Observations |

|---|---|---|

| X-ray | 1.75–2.0 Å | Gal(β1-4)GlcNAc(β1-2)Man trisaccharide is critical for lectin binding |

| STD-NMR | – | Comparable amplification factors (96–97%) for α1-3 and α1-6 branches |

Q. How do adjacent glycan residues influence enzymatic cleavage rates of β(1-2)GlcNAc linkages?

Enzymatic cleavage rates depend on spatial hindrance from neighboring residues. Use N-acetylglucosaminidase (E-GL01) under optimized conditions:

- High-rate cleavage : β(1-2)GlcNAc linked to β(1-3)Man (e.g., in biantennary glycans) requires 3-hour incubation at 37°C .

- Low-rate cleavage : β(1-2)GlcNAc linked to β(1-6)Man requires extended incubation (18 hours) due to steric hindrance .

Table 2 : Cleavage rates for β(1-2)GlcNAc in oligosaccharides.

| Linkage to Man | Adjacent Residues | Relative Cleavage Rate | Incubation Time |

|---|---|---|---|

| β(1-3) | None | High | 3 hours |

| β(1-6) | Bisecting β(1-4)GlcNAc | Low | 18 hours |

Advanced Research Questions

Q. How can contradictory data from crystallography and NMR studies on glycan-lectin interactions be resolved?

Contradictions arise from differences in experimental conditions and glycan flexibility :

Q. What experimental strategies address low cleavage efficiency of β(1-2)GlcNAc in bisected glycans?

Bisecting β(1-4)GlcNAc residues hinder enzymatic cleavage. Optimize protocols using:

Q. How does the presence of bisecting GlcNAc impact glycan-lectin binding specificity?

Bisecting GlcNAc weakens interactions with lectins like PHA-E.

- Crystallographic evidence : Bisected glycans show no electron density for bisecting GlcNAc, indicating weak binding contributions .

- Functional assays : Compare binding affinities of bisected vs. non-bisected glycans using surface plasmon resonance (SPR) .

Key finding : The trisaccharide Gal(β1-4)GlcNAc(β1-2)Man is the minimal lectin-binding epitope; bisecting GlcNAc does not enhance binding .

Q. What are the implications of β(1-2)GlcNAcα-ethylazide in synthetic glycobiology?

This derivative serves as a click chemistry handle for glycan conjugation:

Q. How can researchers design experiments to study glycan branching patterns involving β(1-2)GlcNAc?

- Step 1 : Use Ludger’s nomenclature to classify antennae (e.g., A2 for β1-2-linked biantennary structures ).

- Step 2 : Employ HPLC with exoglycosidase arrays to sequentially digest branches and infer linkages .

- Step 3 : Validate with MALDI-TOF-MS to confirm mass shifts after enzymatic treatment.

Data Contradiction Analysis Example

Conflict : NMR detects α1-3/α1-6 branch equivalence, while crystallography shows α1-3 preference.

Resolution : Lectin-glycan interactions are context-dependent. Crystallography may favor rigid conformations, whereas NMR captures solution dynamics. Use molecular dynamics simulations to model flexibility .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.